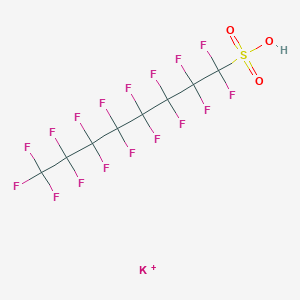

Perfluorooctanosulfonato de potasio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium perfluorooctanesulfonate (PFOSK), with the molecular formula C8HF17KO3S+, is a specialized synthetic compound known for its extreme stability and resistance to water and heat. Falling under the category of perfluorinated compounds, it has been utilized across multiple industries for its unique properties. However, increasing environmental and health concerns have led to its regulatory restriction as a persistent organic pollutant that bioaccumulates.

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del perfluorooctanosulfonato de potasio

El this compound, también conocido como sal de potasio del ácido perfluorooctanosulfónico, es un compuesto con una amplia gama de aplicaciones en la investigación científica debido a sus propiedades únicas. A continuación, se presenta un análisis detallado de sus aplicaciones en varios campos.

Estudio de la interfaz aceite/agua: En el campo de la ingeniería química, el this compound se utiliza para estudiar el comportamiento de mezclas de aceite y agua. Las simulaciones de dinámica molecular han demostrado que el compuesto forma una película monomolecular estable en la interfaz aceite/agua, lo cual es crucial para comprender la cinética de la recuperación de petróleo y la dispersión de contaminantes .

Evaluación del impacto ambiental: Debido a su persistencia y su posible impacto ambiental, este compuesto se estudia ampliamente en la ciencia ambiental. Los investigadores evalúan su acumulación en los ecosistemas y sus efectos a largo plazo en la vida silvestre y la salud humana .

Componente de fluido de fracturamiento: En la ingeniería petrolera, el this compound se utiliza en fluidos de fracturamiento. Ayuda a crear fracturas artificiales en las formaciones rocosas, lo que mejora la eficiencia de extracción de petróleo y gas .

Aplicaciones en la industria textil: En la industria textil, actúa como repelente de manchas debido a sus propiedades hidrófobas. Fue un ingrediente clave en productos como Scotchgard, que proporcionaba a las telas resistencia a las manchas y los derrames .

Fabricación de piezas electrónicas: El this compound se utiliza en la industria electrónica para la fabricación de piezas. Sus propiedades lo hacen adecuado para su uso en componentes que requieren alta estabilidad química y baja reactividad .

Aditivo de espuma para combatir incendios: Este compuesto es un aditivo en las espumas contra incendios, en particular las que se utilizan en incendios de alta intensidad. Ayuda a formar una barrera que sofoca el fuego al cortar el suministro de oxígeno .

Recubrimientos de dispositivos médicos: En la investigación médica, el this compound se utiliza para recubrir dispositivos médicos. Los recubrimientos mejoran la resistencia de los dispositivos a los fluidos biológicos y reducen el riesgo de infección .

Tratamiento de superficies en la fabricación: Por último, en el sector manufacturero, se aplica como agente de tratamiento de superficies. Imparte a los materiales una mejor resistencia al desgaste, impermeabilización y resistencia química, lo que es beneficioso para los productos expuestos a condiciones adversas .

Mecanismo De Acción

Target of Action

Studies have shown that it can accumulate in organisms and exhibit toxic effects on plants and animals . It has been reported to affect the liver, kidney, and thyroid, leading to cancer formation .

Mode of Action

Potassium perfluorooctanesulfonate interacts with its targets, leading to various changes. For instance, an oral carcinogenicity study with perfluorooctanesulfonic acid (PFOS) in rats reveals a significantly increased incidence of hepatocellular adenomas in males and females of the highest dose group . Repeated oral exposure to PFOS or its potassium salt causes hepatotoxicity and mortality with a very steep dose-response curve in rats and primates .

Biochemical Pathways

The biochemical pathways underlying the biotransformation of potassium perfluorooctanesulfonate by different bacterial, plant, and fungal species could be subject to further study to identify the major pathways or enzymes involved . Studies of the mechanism of action of perfluorinated fatty acid derivatives showed that there was no fundamental difference in the effect between carboxylic acids and the corresponding sulfonic acids. Both groups of substances activate PPARα in mice, rats, and monkeys, accelerate fatty acid degradation, inhibit cholesterol .

Pharmacokinetics

The pharmacokinetics of potassium perfluorooctanesulfonate is nonlinear, and the half-life for elimination from the body varies between species . The average serum half-life of PFOS in humans is 5.4 years . As PFOS can cross the blood-brain barrier, its potential neurotoxicity has received growing attention .

Result of Action

The molecular and cellular effects of potassium perfluorooctanesulfonate’s action include hepatotoxicity, mortality, decreased body weights, increased liver weights, lowered serum total cholesterol, lowered triiodothyronine concentrations (without evidence of hypothyroidism), and lowered estradiol levels . Hepatocellular hypertrophy and lipid vacuolation were present at term in the high dose group .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium perfluorooctanesulfonate. It is characterized by a moderate solubility (an increase in salt content of a solution decreases its solubility) and is non-volatile . In the environment, PFOS is found in solution or adsorbed onto particles .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Potassium Perfluorooctanesulfonate is a persistent organic pollutant that can accumulate in living organisms . It is known to exhibit toxic effects on flora and fauna . For instance, high concentrations of Potassium Perfluorooctanesulfonate can hamper the antioxidant defense mechanism of plants and destruct root tissues . In animals, exposure to this compound can affect the hypothalamus .

Cellular Effects

Potassium Perfluorooctanesulfonate has been implicated in nephrotoxicity with altered metabolism, carcinogenesis, and fibrosis potential . It has been found to accumulate in mouse kidney in a dose-dependent manner . Kidney injury markers Acta2 and Bcl2l1 increased in expression significantly . Transcription factors, including Nef2l2, Hes1, Ppara, and Ppard, were upregulated, while Smarca2 and Pparg were downregulated .

Molecular Mechanism

The molecular dynamics simulation study of Potassium Perfluorooctanesulfonate showed that the PFOS − molecules spontaneously migrated to the interface between the oil and water phases . The hydrophilic sulfonate groups were oriented toward the water phase, while the lipophilic fluorocarbon chains were oriented toward the oil phase .

Temporal Effects in Laboratory Settings

In a subchronic toxicity study on monkeys, significant adverse effects occurred only in the high dose group . Complete reversal of clinical and hepatic effects and significant decreases in serum and liver Potassium Perfluorooctanesulfonate occurred within 211 days posttreatment .

Dosage Effects in Animal Models

In a study on mice, exposure to Potassium Perfluorooctanesulfonate at 1.5 μg/kg/day for 4 weeks did not affect weight loss or survival, nor was viral clearance affected .

Metabolic Pathways

Potassium Perfluorooctanesulfonate is involved in various metabolic pathways. It has been found to alter lipid metabolism .

Transport and Distribution

Potassium Perfluorooctanesulfonate predominantly accumulates at the oil–water interface, with some ions dispersed within the solution . It forms a stable monomolecular film at the interface, creating a distinct “transition region” with a specific thickness .

Subcellular Localization

The subcellular localization of Potassium Perfluorooctanesulfonate is largely at the interface between the oil and water phases . This localization influences its activity and function .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium perfluorooctanesulfonate involves the reaction of perfluorooctanesulfonyl fluoride with potassium hydroxide.", "Starting Materials": [ "Perfluorooctanesulfonyl fluoride", "Potassium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve perfluorooctanesulfonyl fluoride in methanol", "Add potassium hydroxide to the solution and stir for several hours at room temperature", "Add water to the mixture and stir for an additional hour", "Filter the resulting precipitate and wash with water to obtain Potassium perfluorooctanesulfonate" ] } | |

| 2795-39-3 | |

Fórmula molecular |

C8HF17KO3S |

Peso molecular |

539.23 g/mol |

Nombre IUPAC |

potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate |

InChI |

InChI=1S/C8HF17O3S.K/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28); |

Clave InChI |

QGTQTQBVAMFOGO-UHFFFAOYSA-N |

SMILES isomérico |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |

SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |

SMILES canónico |

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K] |

| 2795-39-3 | |

Pictogramas |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Sinónimos |

1,1,2,,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonic Acid Potassium Salt; Fluorad 95; Fluortensid FT 800; Megafac F 110; Megafac F 116; Perfluorooctanesulfonic Acid Potassium Salt; Potassium Heptadecafluorooctane-1-_x000B_sulfonate; Potassiu |

Origen del producto |

United States |

Retrosynthesis Analysis

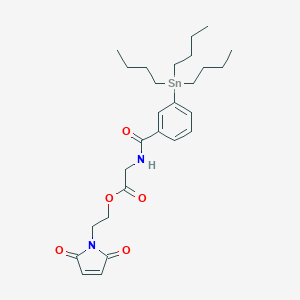

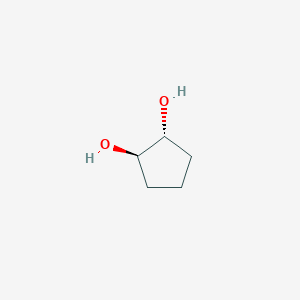

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

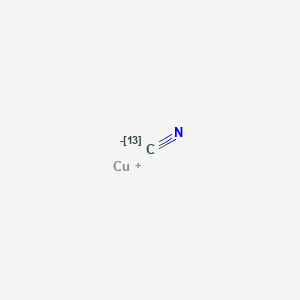

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid;hydrochloride](/img/structure/B128412.png)

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)